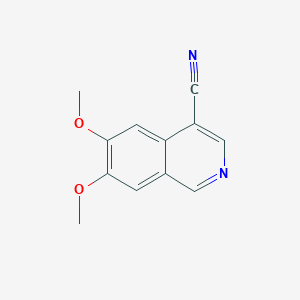

6,7-Dimethoxyisoquinoline-4-carbonitrile

Description

Contextualization within Isoquinoline (B145761) Chemistry

Isoquinoline and its derivatives form a vast and important class of nitrogen-containing heterocyclic compounds. The core structure, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a common motif in a wide array of natural products, particularly alkaloids found in various plant species. tdcommons.orgnih.gov These naturally occurring isoquinolines exhibit a broad spectrum of biological activities, which has spurred extensive research into the synthesis of novel isoquinoline derivatives with potential therapeutic applications. google.com The chemical versatility of the isoquinoline scaffold allows for functionalization at various positions, leading to a diverse range of molecular architectures and properties. nih.gov

Significance of the 6,7-Dimethoxy and 4-Carbonitrile Substitution Patterns in Chemical Design

The specific substitution pattern of 6,7-Dimethoxyisoquinoline-4-carbonitrile imparts distinct properties that are highly valued in chemical design. The 6,7-dimethoxy groups are a hallmark of many biologically active isoquinoline alkaloids. mdpi.comlookchem.com This substitution pattern is often associated with compounds that interact with various biological targets, and its presence can significantly influence the pharmacological profile of a molecule. nih.gov For instance, the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold has been a key structural element in the development of ligands for sigma-2 receptors, which are implicated in cancer. mdpi.com

The 4-carbonitrile group (a nitrile group at the fourth position of the isoquinoline ring) is a particularly useful functional group in organic synthesis. The nitrile group is a versatile precursor that can be converted into a variety of other functional groups, such as carboxylic acids, amides, and amines. This chemical reactivity makes isoquinoline-4-carbonitriles valuable intermediates for the construction of more complex molecules. cdnsciencepub.com The electron-withdrawing nature of the nitrile group also influences the electronic properties of the isoquinoline ring system, which can be exploited in various chemical transformations.

Overview of Academic Research Trajectories for the Compound

Academic research on 6,7-Dimethoxyisoquinoline-4-carbonitrile has primarily focused on its role as a key synthetic intermediate. Its synthesis allows for the introduction of a functional group at the C-4 position of the 6,7-dimethoxyisoquinoline (B95607) core, opening up avenues for the creation of diverse libraries of compounds for biological screening.

A notable synthetic route to 4-cyano-6,7-dimethoxyisoquinoline has been described, highlighting its preparation from readily available starting materials. cdnsciencepub.com This multi-step synthesis underscores the compound's importance as a building block for more complex molecules, such as 4-carbomethoxy-6,7-dimethoxyisoquinoline. cdnsciencepub.com The research trajectory for this compound is therefore intrinsically linked to the broader goal of synthesizing novel isoquinoline derivatives with potential applications in various fields of chemical and pharmaceutical research.

The following table outlines a reported synthesis of 4-cyano-6,7-dimethoxyisoquinoline, demonstrating its preparation as a chemical intermediate.

| Step | Starting Material(s) | Reagents | Product |

| 1 | Homoveratronitrile, Ethyl formate | Base | Condensation Product |

| 2 | Condensation Product | Urethane | Intermediate |

| 3 | Intermediate | Pyrolysis | Cyclized Intermediate |

| 4 | Cyclized Intermediate | Phosphorus oxychloride | Intermediate |

| 5 | Intermediate | Palladium-catalyzed hydrogenolysis | 4-Cyano-6,7-dimethoxyisoquinoline |

This synthetic pathway illustrates the strategic importance of 6,7-Dimethoxyisoquinoline-4-carbonitrile as a stepping stone for accessing other functionalized isoquinoline derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

6,7-dimethoxyisoquinoline-4-carbonitrile |

InChI |

InChI=1S/C12H10N2O2/c1-15-11-3-8-6-14-7-9(5-13)10(8)4-12(11)16-2/h3-4,6-7H,1-2H3 |

InChI Key |

SXHGBALEKLYKCP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NC=C2C#N)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 6,7 Dimethoxyisoquinoline 4 Carbonitrile

Established Synthetic Pathways for Isoquinoline (B145761) Core Construction

The formation of the fundamental isoquinoline ring system, particularly with the 6,7-dimethoxy substitution pattern, is a well-trodden path in organic synthesis. Several classical name reactions provide robust and versatile methods for creating the dihydro- or tetrahydroisoquinoline precursors, which can then be aromatized to the desired isoquinoline.

Bischler-Napieralski Cyclization and Related Transformations for Dihydroisoquinolines

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines. wikipedia.orgorganicreactions.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide, typically derived from 3,4-dimethoxyphenethylamine (B193588), in the presence of a dehydrating agent. wikipedia.orgorganicreactions.org

The reaction is generally carried out under refluxing acidic conditions. wikipedia.org A variety of condensing agents can be employed, with phosphoryl chloride (POCl₃) being widely used. wikipedia.orggoogle.com Other reagents such as phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), tin(IV) chloride (SnCl₄), and boron trifluoride etherate (BF₃·OEt₂) have also been successfully utilized. wikipedia.org For substrates that lack activating electron-donating groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often most effective. wikipedia.org The choice of reagent can influence the reaction temperature, which can range from room temperature to 100 °C. wikipedia.org

A one-pot method for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride has been developed, starting from 3,4-dimethoxyphenethylamine and a formylation reagent. google.com This process involves an intermediate that reacts with oxalyl chloride, followed by a phosphotungstic acid-catalyzed ring closure to give the dihydroisoquinoline product. google.com The subsequent dihydroisoquinoline can be oxidized to the corresponding isoquinoline.

Table 1: Reagents and Conditions for Bischler-Napieralski Reaction

| Starting Material | Reagent(s) | Solvent | Temperature | Product | Reference |

| N-Acyl-3,4-dimethoxyphenethylamine | POCl₃ | Toluene | Reflux | 6,7-Dimethoxy-3,4-dihydroisoquinoline | organic-chemistry.org |

| N-Acyl-3,4-dimethoxyphenethylamine | P₂O₅ | Xylene | Reflux | 6,7-Dimethoxy-3,4-dihydroisoquinoline | organic-chemistry.org |

| 3,4-Dimethoxyphenethylamine, Formylation reagent, Oxalyl chloride, Phosphotungstic acid | Dichloromethane, Alcohol | - | - | 6,7-Dimethoxy-3,4-dihydroisoquinoline HCl | google.com |

| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | POCl₃ | - | - | 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | wikipedia.org |

| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | P₂O₅ | - | - | Mixture of 6- and 7-methoxy isomers | wikipedia.org |

Pictet-Spengler Reaction Variants in Isoquinoline Synthesis and Derivatization

The Pictet-Spengler reaction offers a direct route to tetrahydroisoquinoline scaffolds through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure under acidic conditions. thermofisher.comresearchgate.net For the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, 3,4-dimethoxyphenethylamine is a common starting material. The presence of the two electron-donating methoxy (B1213986) groups on the phenyl ring facilitates the cyclization. beilstein-journals.org

The reaction can be catalyzed by protic acids like hydrochloric acid or sulfuric acid, or by Lewis acids. thermofisher.com In some cases, particularly with highly activated aromatic rings, the reaction can proceed under milder, even physiological, conditions. beilstein-journals.org A notable variant is the N-acyl-Pictet-Spengler reaction, where an N-acyl group on the arylethylamine enhances the rate of cyclization due to the formation of a highly electrophilic N-acyliminium intermediate. beilstein-journals.org This approach has been utilized in the synthesis of 1-benzyltetrahydroisoquinoline alkaloids. beilstein-journals.org

Recent advancements have focused on developing enantioselective Pictet-Spengler reactions to produce chiral tetrahydroisoquinolines, often employing chiral Brønsted acid catalysts. nsf.gov

A related method, the Pomeranz-Fritsch-Bobbitt cyclization, has also been applied in the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com

Reissert Reaction and its Adaptations for 4-Carbonitrile Installation

The classical Reissert reaction involves the treatment of an isoquinoline with an acyl chloride and a cyanide source, typically potassium cyanide, to form a 1-acyl-2-cyano-1,2-dihydroisoquinoline, also known as a Reissert compound. wikipedia.org While this reaction traditionally introduces a cyano group at the C1 position, its principles can be adapted for functionalization at other positions. wikipedia.org

A more direct approach to the synthesis of 4-cyanoisoquinolines involves the Reissert-Henze reaction. This modification utilizes the corresponding isoquinoline N-oxide as the starting material. Treatment of the isoquinoline N-oxide with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), can lead to the regioselective introduction of a cyano group at the C4 position. nih.gov For instance, isoquinoline N-oxides have been shown to react with TMSCN at room temperature to afford the desired cyanoisoquinolines in high yields. nih.gov This strategy is particularly relevant for the synthesis of 6,7-dimethoxyisoquinoline-4-carbonitrile, as it provides a direct method for installing the nitrile functionality at the target position after the formation of the 6,7-dimethoxyisoquinoline (B95607) N-oxide.

Diastereomeric Reissert compounds have been formed from 6,7-dimethoxy-3,4-dihydroisoquinoline using chiral acid chlorides. nih.gov However, subsequent reactions of the anions of these compounds with electrophiles showed only modest diastereoselectivity. nih.gov

Multi-Component Reactions for Isoquinoline Carbonitrile Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com While a specific MCR for the direct synthesis of 6,7-dimethoxyisoquinoline-4-carbonitrile is not prominently reported, various MCRs are known to produce isoquinoline and quinoline (B57606) derivatives. mdpi.combeilstein-journals.org

For instance, the Ugi four-component reaction, which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, has been widely used in the synthesis of heterocyclic compounds. mdpi.comnih.gov Another example is the synthesis of highly substituted isoquinolines through the condensation of lithiated ortho-tolualdehyde tert-butylimines with nitriles, followed by trapping with an electrophile at the C4 position. thieme-connect.de These approaches highlight the potential of MCRs to rapidly generate diverse isoquinoline libraries, which could be adapted for the synthesis of the target compound.

Alternative Cyclization and Functionalization Strategies

Beyond the classical methods, other strategies have been developed for the synthesis and functionalization of isoquinolines. A copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been reported for the synthesis of isoquinolines and isoquinoline N-oxides. rsc.org The resulting isoquinoline N-oxides can then be cyanated as described previously. nih.gov

Furthermore, hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes provides another route to isoquinoline N-oxides, which are valuable precursors to functionalized isoquinolines. nih.gov

Regioselective Synthesis and Control in Isoquinoline Formation

The regioselectivity of the cyclization and functionalization steps is a critical aspect in the synthesis of specifically substituted isoquinolines like 6,7-dimethoxyisoquinoline-4-carbonitrile.

In the Bischler-Napieralski reaction, the cyclization of N-acyl derivatives of 3,4-dimethoxyphenethylamine typically proceeds at the C6 position, which is para to one methoxy group and ortho to the other, due to the strong activating and directing effects of the methoxy groups. However, the choice of the dehydrating agent can sometimes influence the regiochemical outcome. For example, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with POCl₃ yields the expected 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline, while using P₂O₅ exclusively can lead to a mixture including the "abnormal" 6-methoxy isomer. wikipedia.org

In the Pictet-Spengler reaction, the regioselectivity is also governed by the electronic properties of the aromatic ring. The electron-donating methoxy groups in 3,4-dimethoxyphenethylamine direct the intramolecular electrophilic attack to the C6 position.

The regioselective introduction of the cyano group at the C4 position is most effectively achieved via the Reissert-Henze reaction on the corresponding 6,7-dimethoxyisoquinoline N-oxide. The N-oxide functionality activates the C2 and C4 positions of the isoquinoline ring towards nucleophilic attack. The preferential attack at C4 can be rationalized by considering the stability of the resulting intermediate.

Direct C-H functionalization methods are also being explored for the regioselective introduction of various groups onto the isoquinoline core. For instance, photoredox catalysis has been employed for the direct C-H cyanation of arenes, and in some heterocyclic systems, this has shown high regioselectivity. nih.gov Similarly, methods for the regioselective α-cyanation of unprotected alicyclic amines have been developed, which could potentially be adapted for the functionalization of tetrahydroisoquinoline intermediates. nih.govorganic-chemistry.orgnih.gov

Factors Governing Regioselectivity in Cyclization Reactions

The formation of the isoquinoline core often relies on intramolecular electrophilic aromatic substitution reactions where a side chain cyclizes onto a benzene (B151609) ring. The regiochemical outcome—that is, the position of ring closure—is critically governed by the electronic properties of the substituents on the aromatic ring. In the context of synthesizing 6,7-dimethoxyisoquinoline derivatives, the starting material is typically a β-phenethylamine derivative with methoxy groups at the 3 and 4 positions (i.e., a 3,4-dimethoxyphenethylamine derivative).

Classical isoquinoline syntheses pertinent to this discussion include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. numberanalytics.comorganicreactions.orgwikipedia.org

Bischler-Napieralski Reaction : This reaction involves the acid-catalyzed cyclization of a β-arylethylamide. wikipedia.orgorganic-chemistry.orgnrochemistry.com The presence of two electron-donating methoxy groups at the 3- and 4-positions of the phenyl ring strongly activates the aromatic nucleus towards electrophilic attack. nrochemistry.comjk-sci.com The cyclization preferentially occurs at the C-6 position of the phenethylamine (B48288) precursor, which is ortho to the 3-methoxy group and para to the 4-methoxy group. This position is highly activated and sterically accessible, leading to the desired 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate, which can be subsequently aromatized. jk-sci.com

Pictet-Spengler Reaction : This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. numberanalytics.comthermofisher.com Similar to the Bischler-Napieralski reaction, the regioselectivity is dictated by the activating nature of the substituents. For a 3,4-dimethoxyphenethylamine, the cyclization is directed to the electron-rich C-6 position, yielding the corresponding 6,7-dimethoxytetrahydroisoquinoline. numberanalytics.comnih.govresearchgate.net The choice of reaction conditions, such as the use of protic solvents, can further enhance this regioselectivity. researchgate.net

Pomeranz-Fritsch Reaction : This method involves the acid-promoted synthesis of isoquinoline from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.org The cyclization of the resulting benzalaminoacetal is also an electrophilic aromatic substitution. organicreactions.orgwikipedia.org When the starting benzaldehyde contains electron-donating groups, such as methoxy groups, these substituents direct the cyclization, although yields can vary widely. organicreactions.org The formation of the 6,7-dimethoxy pattern is achievable but often competes with other pathways, making it a less common choice compared to the Bischler-Napieralski or Pictet-Spengler routes for this specific substitution pattern.

The following table summarizes the regioselective influence in these key reactions.

| Reaction | Precursor Type | Activating Groups | Predominant Cyclization Site | Resulting Substitution Pattern |

| Bischler-Napieralski | β-(3,4-Dimethoxyphenyl)ethylamide | 3-MeO, 4-MeO | C-6 (ortho to 3-MeO, para to 4-MeO) | 6,7-Dimethoxy |

| Pictet-Spengler | 3,4-Dimethoxyphenethylamine | 3-MeO, 4-MeO | C-6 (ortho to 3-MeO, para to 4-MeO) | 6,7-Dimethoxy |

| Pomeranz-Fritsch | Benzaldehyde derivative | Electron-donating | Dependent on substituent position | Can yield 6,7-Dimethoxy |

Directed Ortho-Metalation and C-H Activation Strategies for Selective Functionalization

Modern synthetic chemistry has introduced powerful tools for the selective functionalization of aromatic rings, bypassing the limitations of classical methods. Directed ortho-metalation (DoM) and transition-metal-catalyzed C-H activation are at the forefront of these strategies. wikipedia.orgnumberanalytics.com

Directed ortho-Metalation (DoM) is a technique where a substituent on an aromatic ring, known as a Directing Metalation Group (DMG), coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium). wikipedia.orgorganic-chemistry.org This chelation facilitates the deprotonation of the nearest (ortho) C-H bond, creating a highly reactive aryllithium intermediate that can be trapped by various electrophiles. wikipedia.orgyoutube.comharvard.edu

Methoxy groups are effective DMGs. wikipedia.orgorganic-chemistry.org In a molecule like 1,2-dimethoxybenzene (B1683551) (a model for the aromatic part of the target compound), lithiation can be directed to the position ortho to one of the methoxy groups. This strategy can be employed to introduce substituents with high regioselectivity, which is crucial for building complex isoquinoline frameworks. harvard.edu For instance, an existing 6,7-dimethoxyisoquinoline could potentially be functionalized at the C-5 or C-8 positions using this approach, provided a suitable DMG is present or the inherent directing ability of the methoxy groups and the ring nitrogen can be exploited.

C-H Activation is a broader strategy that involves the cleavage of a C-H bond and its replacement with a C-metal bond, typically mediated by a transition metal catalyst (e.g., based on Rh, Ru, Pd, Ir). numberanalytics.comresearchgate.net This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials like halides or organometallics. researchgate.net In isoquinoline synthesis, C-H activation/annulation reactions are common, where an aromatic ketoxime or a similar reactant bearing a directing group undergoes catalyzed cyclization with a coupling partner like an alkyne. researchgate.netorganic-chemistry.org The directing group controls the regioselectivity of the C-H activation step, enabling the construction of highly substituted isoquinolines. organic-chemistry.org For the synthesis of 6,7-dimethoxyisoquinoline derivatives, a C-H activation strategy would involve a 3,4-dimethoxy-substituted aromatic precursor with a directing group that facilitates cyclization to form the desired heterocyclic core. nih.gov

| Strategy | Principle | Key Reagent/Catalyst | Directing Group (Example) | Outcome |

| Directed ortho-Metalation (DoM) | Chelation-assisted deprotonation of the ortho C-H bond. wikipedia.org | Organolithium (e.g., n-BuLi). wikipedia.org | Methoxy (-OMe), Amide (-CONR₂). wikipedia.orgorganic-chemistry.org | Highly regioselective functionalization ortho to the DMG. |

| C-H Activation | Transition metal-mediated cleavage of a C-H bond. researchgate.net | Transition metal catalyst (e.g., Rh, Ru, Pd). researchgate.netbohrium.com | Oxime, Amine, Amide. organic-chemistry.org | Atom-economical annulation to form heterocyclic rings. |

Influence of Substituent Effects on Reaction Outcomes

The outcome of synthetic reactions leading to 6,7-dimethoxyisoquinoline-4-carbonitrile is profoundly influenced by the electronic effects of the two methoxy substituents on the aromatic precursor. These groups are powerful activators for electrophilic aromatic substitution, which is the key step in most classical isoquinoline ring-forming reactions. nrochemistry.comjk-sci.com

The methoxy group exerts a dual electronic effect:

A strong, electron-donating mesomeric effect (+M) : The lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring, significantly increasing the electron density, particularly at the ortho and para positions.

A weak, electron-withdrawing inductive effect (-I) : Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond.

The +M effect overwhelmingly dominates the -I effect, making the methoxy group a strong net activating group. jk-sci.com In a 3,4-dimethoxy-substituted phenyl ring, the C-6 position is ortho to the C-3 methoxy group and para to the C-4 methoxy group. Both groups therefore strongly activate this position, making it the most nucleophilic and the preferred site for electrophilic attack during cyclization reactions like the Bischler-Napieralski. jk-sci.comyoutube.com This strong activation facilitates the reaction, often allowing for milder conditions and higher yields compared to syntheses with non-activated or deactivated aromatic rings. organic-chemistry.orgjk-sci.com

Emerging Synthetic Paradigms

Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and scalable methods for constructing complex molecules like isoquinoline carbonitriles. These emerging paradigms include the application of green chemistry principles, the use of flow chemistry, and the development of novel catalytic systems. rsc.org

Green Chemistry Principles in the Synthesis of Isoquinoline Carbonitriles

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.itnih.gov In the context of isoquinoline synthesis, several green strategies have been explored:

Use of Greener Solvents : Traditional syntheses often employ hazardous solvents. Recent research has focused on using more environmentally benign alternatives like water or biomass-derived ethanol (B145695). rsc.orgchemistryviews.org For example, metal-free protocols for constructing aminated isoquinolines have been successfully developed in an aqueous medium. rsc.org Rhodium-catalyzed C-H activation and annulation reactions to form isoquinolones have been performed in ethanol at room temperature. chemistryviews.org

Catalytic vs. Stoichiometric Reagents : Many classical reactions, such as the Bischler-Napieralski, require stoichiometric amounts of strong, corrosive acids and dehydrating agents like POCl₃ or P₂O₅. wikipedia.org Modern catalytic approaches minimize waste by using only small amounts of a catalyst to achieve the desired transformation. bohrium.combohrium.com

Atom Economy : Designing reactions that maximize the incorporation of all materials from the starting materials into the final product is a core principle of green chemistry. C-H activation/annulation reactions are inherently more atom-economical than classical methods that require pre-functionalization of the aromatic ring. researchgate.net

Metal-Free Synthesis : While transition metals are excellent catalysts, concerns about their cost, toxicity, and removal from the final product have driven the development of metal-free synthetic routes. rsc.org For instance, the reaction of 2-methyl-arylaldehydes with benzonitriles to provide 3-aryl isoquinolines can be achieved without any transition metal. organic-chemistry.org

Application of Flow Chemistry for Scalable and Efficient Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients. nih.govazolifesciences.com Compared to traditional batch processing, flow chemistry offers several advantages:

Enhanced Safety : Hazardous or unstable intermediates can be generated and consumed in situ within the reactor, minimizing the risk associated with their handling and accumulation. nih.gov

Superior Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to higher yields, fewer byproducts, and faster reaction times. azolifesciences.com

Scalability : Scaling up a reaction in a flow system is often a matter of running the reactor for a longer period or using parallel reactors, which is more straightforward than redesigning large-scale batch reactors. nih.gov

Automation and Integration : Flow systems can be integrated with real-time analysis and purification units, enabling automated and continuous production of the target molecule. azolifesciences.com

The synthesis of isoquinoline derivatives is well-suited to flow chemistry. For example, a multi-step synthesis involving a hydrogenation followed by a ring-closure reaction has been successfully implemented in a flow setup. nih.gov A hypothetical flow synthesis of a 6,7-dimethoxyisoquinoline precursor could involve pumping a solution of the starting materials through a heated reactor coil containing a packed-bed catalyst to facilitate the cyclization step, followed by in-line purification to isolate the product.

Catalytic Approaches to Isoquinoline Carbonitrile Formation

The development of novel catalytic systems has revolutionized isoquinoline synthesis, providing efficient and selective routes under mild conditions. bohrium.comrsc.org Transition-metal catalysis is particularly prominent, with a wide range of metals being employed. bohrium.combohrium.com

Rhodium (Rh) and Ruthenium (Ru) Catalysis : Rh(III) and Ru(II) complexes are widely used to catalyze C-H activation and annulation reactions. researchgate.netresearchgate.net For example, aromatic ketoximes can react with alkynes in the presence of a Ru(II) catalyst to yield isoquinoline derivatives. organic-chemistry.org Similarly, Rh(III) catalysis enables the synthesis of isoquinolones from N-methoxybenzamides and an acetylene (B1199291) surrogate in an environmentally friendly solvent like ethanol. chemistryviews.org

Palladium (Pd) Catalysis : Palladium catalysts are versatile and have been used in various coupling and cyclization reactions to form isoquinolines. organic-chemistry.org One strategy involves the coupling of an o-iodobenzaldehyde imine with a terminal acetylene, followed by a copper-catalyzed cyclization to yield the isoquinoline product. organic-chemistry.org

Copper (Cu) and Silver (Ag) Catalysis : Copper and silver catalysts are often used in cyclization reactions involving azides. For example, the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides provides an efficient route to substituted isoquinolines. organic-chemistry.org Copper can also catalyze tandem reactions to construct densely functionalized isoquinolines from simple precursors. organic-chemistry.org

Iridium (Ir) Catalysis : Iridium complexes have shown high catalytic activity in the synthesis of isoquinolines from benzimidates and α-diazocarbonyl compounds at moderate temperatures. rsc.org

These catalytic methods offer significant advantages in terms of functional group tolerance, reaction efficiency, and the ability to construct complex molecular architectures from simple starting materials. researchgate.netbohrium.com

| Catalyst Family | Typical Reaction Type | Key Features |

| Rhodium (Rh), Ruthenium (Ru) | C-H Activation / Annulation. researchgate.netresearchgate.net | High efficiency, good functional group tolerance, mild conditions. chemistryviews.org |

| Palladium (Pd) | Cross-coupling / Cyclization. organic-chemistry.org | Versatile for C-C and C-N bond formation. |

| Copper (Cu), Silver (Ag) | Cyclization of azides, Tandem reactions. organic-chemistry.org | Effective for specific transformations, often lower cost. |

| Iridium (Ir) | Annulation with diazo compounds. rsc.org | High activity for specific cascade reactions. |

Computational Chemistry and Theoretical Investigations of 6,7 Dimethoxyisoquinoline 4 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and properties of molecules at the atomic level.

Geometry Optimization and Energetic Stability Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. For 6,7-Dimethoxyisoquinoline-4-carbonitrile, this would involve calculating key bond lengths, bond angles, and dihedral angles. The energetic stability of the optimized structure would be confirmed by ensuring that all calculated vibrational frequencies are positive.

Table 1: Hypothetical Optimized Geometrical Parameters of 6,7-Dimethoxyisoquinoline-4-carbonitrile

| Parameter | Bond/Angle | Theoretical Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.42 Å |

| C-N (isoquinoline) | ~1.33 - 1.38 Å | |

| C-C (nitrile) | ~1.44 Å | |

| C≡N (nitrile) | ~1.15 Å | |

| C-O (methoxy) | ~1.36 Å | |

| O-CH3 (methoxy) | ~1.43 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-N-C (isoquinoline) | ~117° | |

| Dihedral Angle | C-C-O-C (methoxy) | Varies |

Note: The values in this table are illustrative and represent typical ranges for similar chemical bonds. Actual values would need to be calculated.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Determination

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining chemical reactivity, kinetic stability, and electronic transitions. A smaller band gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of 6,7-Dimethoxyisoquinoline-4-carbonitrile

| Parameter | Energy (eV) |

| HOMO Energy | |

| LUMO Energy | |

| Band Gap (ΔE) |

Note: Specific energy values are required from dedicated computational studies.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For 6,7-Dimethoxyisoquinoline-4-carbonitrile, the nitrogen of the nitrile group and the oxygen atoms of the methoxy (B1213986) groups would be expected to be regions of high electron density.

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule. This information helps in understanding the charge distribution and dipole moment of the molecule. It provides insights into the electrostatic interactions the molecule might engage in.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations would reveal the conformational flexibility of 6,7-Dimethoxyisoquinoline-4-carbonitrile, particularly the rotation of the methoxy groups, and how the molecule behaves in different environments, such as in a solvent or interacting with a biological target.

Conformational Landscape Exploration

A thorough exploration of the conformational landscape of a molecule is fundamental to understanding its physical and chemical properties. This typically involves computational methods to identify stable conformers and the energy barriers between them. For 6,7-Dimethoxyisoquinoline-4-carbonitrile, such an analysis would be crucial to understand the spatial arrangement of its methoxy and carbonitrile functional groups and how these arrangements influence its interactions and reactivity. However, no specific studies detailing the conformational analysis of this compound are currently available in the scientific literature.

Solvent Effects on Molecular Behavior

The surrounding solvent environment can significantly impact the behavior of a molecule, influencing its geometry, electronic structure, and reactivity. Computational studies often employ solvent models to simulate these effects. An investigation into the solvent effects on 6,7-Dimethoxyisoquinoline-4-carbonitrile would provide insights into its behavior in different chemical environments, which is critical for applications in synthesis and materials science. At present, there are no published theoretical studies that specifically address the impact of solvents on the molecular properties of 6,7-Dimethoxyisoquinoline-4-carbonitrile.

Structure-Reactivity and Structure-Property Relationships Derived from Theoretical Studies

Theoretical studies are powerful tools for establishing relationships between a molecule's structure and its chemical reactivity and physical properties. This is often achieved through the calculation of various molecular descriptors and the simulation of reaction pathways.

Elucidating Reaction Mechanisms and Transition States through Computational Studies

Computational chemistry plays a pivotal role in mapping out the intricate details of chemical reactions, including the identification of transition states and the calculation of activation energies. For 6,7-Dimethoxyisoquinoline-4-carbonitrile, such studies could predict its reactivity in various chemical transformations. The scientific literature, however, does not currently contain any computational investigations into the reaction mechanisms involving this specific compound.

Correlation of Electronic Properties with Chemical Reactivity

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential, are key determinants of its chemical reactivity. Theoretical calculations can provide quantitative measures of these properties, allowing for predictions of how a molecule will interact with other chemical species. A detailed analysis of the electronic properties of 6,7-Dimethoxyisoquinoline-4-carbonitrile and their correlation with its reactivity is a research area that remains to be explored.

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. A theoretical investigation of the spectroscopic parameters of 6,7-Dimethoxyisoquinoline-4-carbonitrile would be a valuable contribution to its characterization, but no such studies have been reported to date.

Chemical Reactivity and Mechanistic Studies of 6,7 Dimethoxyisoquinoline 4 Carbonitrile

Nucleophilic and Electrophilic Substitution Reactions at the Isoquinoline (B145761) Core

The reactivity of the isoquinoline nucleus towards substitution reactions is significantly modulated by the substituents present. The electron-donating methoxy (B1213986) groups at positions 6 and 7 enhance the electron density of the benzene (B151609) portion of the scaffold, thereby activating it towards electrophilic attack. Conversely, the nitrogen atom in the pyridine (B92270) ring and the appended electron-withdrawing carbonitrile group at the 4-position render the heterocyclic ring susceptible to nucleophilic attack.

Nucleophilic Substitution:

The pyridine ring of the isoquinoline system is inherently electron-deficient and is further activated towards nucleophilic attack by the presence of the strongly electron-withdrawing carbonitrile group at the 4-position. Nucleophilic aromatic substitution (SNAr) reactions are therefore expected to occur on the pyridine ring, particularly at positions activated by the nitrogen atom and the nitrile group. While specific studies on 6,7-dimethoxyisoquinoline-4-carbonitrile are limited, related systems demonstrate that positions ortho and para to the activating groups are most susceptible to nucleophilic attack. In this case, the 1-position is the most likely site for nucleophilic attack, a common feature in isoquinoline chemistry. Halogenated isoquinolines, for instance, readily undergo nucleophilic substitution at the 1-position.

Electrophilic Substitution:

Electrophilic aromatic substitution (EAS) reactions are directed towards the electron-rich benzene ring, which is activated by the two methoxy groups at positions 6 and 7. These groups are ortho-, para-directing, and strongly activating. Therefore, electrophilic substitution is predicted to occur at the 5 and 8 positions, which are ortho and para, respectively, to the methoxy groups. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. shahucollegelatur.org.inresearchgate.netmasterorganicchemistry.comyoutube.com The specific regioselectivity will be influenced by the steric hindrance posed by the existing substituents and the reaction conditions. For isoquinoline itself, electrophilic substitution typically occurs at the 5 and 8 positions. gcwgandhinagar.comquimicaorganica.org

Cycloaddition Reactions Involving Isoquinoline Ylides and Nitrile Derivatives

Isoquinolinium salts can be readily converted into isoquinolinium ylides by treatment with a base. These ylides are 1,3-dipoles and can participate in a variety of cycloaddition reactions, providing a powerful tool for the synthesis of complex heterocyclic systems. rsc.orgacs.orgresearchgate.net The formation of an isoquinolinium ylide from 6,7-dimethoxyisoquinoline-4-carbonitrile would first require N-alkylation to form the corresponding isoquinolinium salt. Subsequent deprotonation, likely at the N-alkyl group, would generate the ylide.

These isoquinolinium ylides can undergo [3+2] cycloaddition reactions with various dipolarophiles. rsc.orgbeilstein-journals.org Given the presence of the nitrile group in the starting material, it is also plausible for the nitrile itself to act as a dipolarophile in reactions with other 1,3-dipoles. The reactivity of the nitrile group in cycloadditions is well-documented. nih.gov

A notable example involves the dearomative [3+2] cycloaddition between isoquinolinium ylides and various enamides, dienamides, and trienamides, catalyzed by a chiral π–Cu(II) complex. This reaction proceeds with high site-, exo/endo-, and enantioselectivity, yielding pyrroloisoquinoline derivatives. rsc.org Another relevant transformation is the cascade synthesis of pyrrolo[2,1-a]isoquinolines through a formal [3+2]-cycloaddition of carbonyl-stabilized isoquinolinium ylides with push-pull nitro heterocycles. acs.org Furthermore, [8+2] cycloadditions of isoquinolinium ylides with ynals have also been reported. researchgate.net

Functional Group Transformations of the Carbonitrile Moiety

The carbonitrile group at the 4-position is a versatile functional handle that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of 6,7-dimethoxyisoquinoline-4-carbonitrile. researchgate.netresearchgate.netorganic-chemistry.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. In the synthesis of 4-carbomethoxy-6,7-dimethoxyisoquinoline, the hydrolysis of the corresponding 4-cyano derivative is a key step. acs.orgresearchgate.net

Reduction: The carbonitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation provides a route to introduce a basic side chain at the 4-position.

Partial Reduction to Aldehyde: Using milder reducing agents like diisobutylaluminium hydride (DIBAL-H), the nitrile can be partially reduced to an imine, which upon hydrolysis yields an aldehyde.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile to form, after hydrolysis, ketones.

The table below summarizes some of the key transformations of the carbonitrile group.

| Reagent(s) | Product Functional Group |

| H3O+ or OH-, H2O | Carboxylic Acid |

| LiAlH4, then H2O | Primary Amine |

| 1. DIBAL-H, 2. H2O | Aldehyde |

| RMgX or RLi, then H3O+ | Ketone |

Oxidative and Reductive Transformations of the Isoquinoline Scaffold

Oxidation: The isoquinoline ring system is generally resistant to oxidation; however, under vigorous conditions, ring cleavage can occur. pharmaguideline.com For instance, oxidation of isoquinoline with alkaline permanganate solution yields a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. gcwgandhinagar.com The presence of the electron-rich dimethoxybenzene ring in 6,7-dimethoxyisoquinoline-4-carbonitrile might make this part of the molecule more susceptible to oxidation. Anodic oxidation of a related tetrahydroisoquinoline derivative, 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, has been shown to afford the corresponding 3,4-dihydroisoquinolinium and 4-(3,4-dimethoxybenzylidene)-6,7-dimethoxy-2-methyl-1,4-dihydroisoquinolinium salts. rsc.org

Reduction: The pyridine ring of the isoquinoline nucleus can be selectively reduced. Catalytic hydrogenation, for example, can lead to the formation of a 1,2,3,4-tetrahydroisoquinoline derivative. The choice of reducing agent and reaction conditions can influence the extent of reduction. pharmaguideline.com

Derivatization at the Isoquinoline Core and Methoxy Groups

Further functionalization of 6,7-dimethoxyisoquinoline-4-carbonitrile can be achieved at various positions on the isoquinoline core and at the methoxy groups.

At the Isoquinoline Core: The synthesis of 4-substituted 6,7-dimethoxyisoquinolines has been described, where the 4-position is functionalized. acs.orgresearchgate.net This indicates that the 4-position, already bearing the nitrile, can be a site for further synthetic elaboration, likely through transformations of the nitrile itself as described in section 5.3. The C-1 position is also a common site for derivatization in isoquinolines.

At the Methoxy Groups: The methoxy groups can be cleaved to the corresponding dihydroxyisoquinoline derivative. This O-demethylation is a common transformation in natural product chemistry and can be achieved using reagents like boron tribromide (BBr3) or hydrobromic acid (HBr). nih.gov The resulting hydroxyl groups can then be further functionalized, for example, through etherification or esterification, to produce a wide range of derivatives.

Reaction Kinetics and Thermodynamic Considerations in Transformation Pathways

Detailed kinetic and thermodynamic studies specifically on the reactions of 6,7-dimethoxyisoquinoline-4-carbonitrile are not extensively reported in the literature. However, general principles of physical organic chemistry can be applied to understand the factors influencing the rates and equilibria of its transformations.

Reaction Kinetics: The rates of nucleophilic substitution reactions on the isoquinoline ring will be influenced by the nature of the nucleophile, the leaving group (if any), and the solvent. The presence of the electron-withdrawing nitrile group is expected to accelerate the rate of nucleophilic attack. For electrophilic substitution on the benzene ring, the strong activating effect of the methoxy groups will lead to faster reaction rates compared to unsubstituted benzene. The kinetics of cycloaddition reactions will depend on the concentration of the isoquinolinium ylide and the dipolarophile, as well as the activation energy of the transition state.

Thermodynamic Considerations: The thermodynamic stability of the products will determine the position of equilibrium in reversible reactions. In electrophilic substitutions, the formation of the more stable carbocation intermediate will favor the corresponding product. The thermodynamic properties of quinoline (B57606) and isoquinoline have been studied, providing a basis for understanding the stability of the parent ring system. researchgate.net The enthalpy of formation of various substituted isoquinolines has also been a subject of study, which can provide insights into the thermodynamics of derivatization reactions. nih.gov For cycloaddition reactions, the stability of the resulting fused ring system will be a key thermodynamic driving force.

Applications in Advanced Chemical Synthesis and Materials Science

6,7-Dimethoxyisoquinoline-4-carbonitrile as a Versatile Synthetic Building Block

The unique arrangement of functional groups in 6,7-dimethoxyisoquinoline-4-carbonitrile—including the electron-donating methoxy (B1213986) groups, the electron-withdrawing nitrile, and the reactive isoquinoline (B145761) core—makes it a valuable and versatile building block in synthetic chemistry. nih.govresearchgate.net

Precursor for Complex Heterocyclic Systems

The 6,7-dimethoxyisoquinoline (B95607) core is a foundational structure for the synthesis of more complex, polycyclic heterocyclic systems. The reactivity of the isoquinoline ring system allows for annulation and condensation reactions to build fused-ring structures. For instance, derivatives of 6,7-dimethoxyisoquinoline can be elaborated into intricate frameworks such as imidazo[5,1-a]isoquinolines and benzo[d,e] mdpi.comresearchgate.netnaphthyridines through multi-step synthetic sequences. researchgate.netrsc.org The carbonitrile group at the C-4 position offers a versatile handle for further chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions, thereby expanding the range of accessible complex heterocyclic architectures.

Intermediate in the Total Synthesis of Natural Products and Analogues (e.g., Alkaloids like Aaptamine, Corydaline)

The 6,7-dimethoxyisoquinoline skeleton is a key structural motif in a variety of isoquinoline alkaloids, and its derivatives are crucial intermediates in their total synthesis.

Aaptamine: The marine alkaloid aaptamine, known for its diverse biological activities, features a 1H-benzo[de] mdpi.comresearchgate.netnaphthyridine core. Several total syntheses of aaptamine and its analogues have utilized derivatives of 6,7-dimethoxyisoquinoline as starting materials. nih.gov In one efficient approach, 6,7-dimethoxyisoquinoline was converted to an aldehyde intermediate, which then underwent a Henry reaction, elimination, and a palladium-catalyzed reductive cyclization to furnish the aaptamine core. mdpi.comfigshare.com Another strategy commenced with 6,7-dimethoxy-1-methylisoquinoline, which was subjected to nitration, oxidation, condensation with nitromethane, and a final reductive cyclization to yield aaptamine. researchgate.netrsc.org

Corydaline: The protoberberine alkaloid (±)-corydaline has also been synthesized using a 6,7-dimethoxyisoquinoline derivative. A key step in its total synthesis involves the Castagnoli–Cushman reaction, where 3,4-dihydro-6,7-dimethoxyisoquinoline is condensed with 3,4-dimethoxyhomophthalic anhydride to construct the core tetracyclic framework of corydaline in a convergent manner. mdpi.comresearchgate.net

The following table summarizes the role of 6,7-dimethoxyisoquinoline derivatives in the synthesis of these natural products.

| Natural Product | Key Isoquinoline Intermediate | Key Reaction Step | Resulting Core Structure |

| Aaptamine | 6,7-Dimethoxyisoquinoline | Palladium-catalyzed reductive cyclization | 1H-Benzo[de] mdpi.comresearchgate.netnaphthyridine |

| (±)-Corydaline | 3,4-Dihydro-6,7-dimethoxyisoquinoline | Castagnoli–Cushman reaction | Protoberberine |

Scaffold for Chemical Library Synthesis and Diversification

In medicinal chemistry and drug discovery, certain molecular frameworks, known as "privileged scaffolds," appear frequently in biologically active compounds. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core, readily derived from isoquinolines, is recognized as one such privileged scaffold due to its prevalence in natural products and pharmaceuticals. mdpi.com

The 6,7-dimethoxyisoquinoline-4-carbonitrile structure is an ideal starting point for creating diverse chemical libraries for high-throughput screening. rsc.orgnih.gov This approach, known as diversity-oriented synthesis (DOS), aims to generate collections of structurally diverse small molecules to explore chemical space efficiently. cam.ac.uk The three key points for diversification on the 6,7-dimethoxyisoquinoline-4-carbonitrile scaffold are:

The Nitrile Group: Can be converted into various other functional groups (e.g., amides, amines, tetrazoles).

The Isoquinoline Core: Can be hydrogenated to the THIQ scaffold or undergo reactions at various positions.

The Methoxy Groups: Can be demethylated to phenols, providing sites for further derivatization.

This multi-faceted reactivity allows for the systematic modification of the core structure, leading to the generation of large libraries of related but structurally distinct compounds for biological screening. nih.gov

Advanced Materials Applications of Isoquinoline Carbonitrile Derivatives

The electronic and structural properties of the isoquinoline carbonitrile framework make it an attractive candidate for incorporation into advanced functional materials. The combination of a nitrogen-containing aromatic heterocycle with a strongly electron-accepting carbonitrile group can impart useful photophysical and electronic characteristics. mdpi.com

Integration into Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

Derivatives of heterocyclic carbonitriles are increasingly explored for use in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). researchgate.net The carbonitrile group serves as a potent electron acceptor, which is a crucial feature in designing materials for various layers within an OLED device. mdpi.com While research on 6,7-dimethoxyisoquinoline-4-carbonitrile itself is specific, the principles derived from related structures are highly relevant.

Pyrimidine-5-carbonitrile derivatives, for example, have been successfully used as the acceptor moiety in emitters for blue and green OLEDs. nih.govsemanticscholar.org These molecules can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the efficient conversion of both singlet and triplet excitons into light, leading to high device efficiencies. semanticscholar.org Quinoline (B57606) derivatives have also been employed as fluorescent materials in the light-emitting layer of OLEDs. researchgate.net

The general design principles for such materials often involve a donor-acceptor (D-A) structure to tune the HOMO-LUMO energy levels and the emission color. In this context, the isoquinoline moiety could act as part of the conjugated system, while the carbonitrile group functions as the primary electron-accepting site. The dimethoxy groups can further modulate the electronic properties.

The table below shows the performance of OLEDs using related heterocyclic carbonitrile emitters.

| Emitter Type | Host Material | Max. External Quantum Efficiency (EQE) | Emission Color |

| Pyrimidine-5-carbonitrile Derivative | DPEPO | ~7% | Sky-Blue |

| Phenyl Pyrimidine Derivative | mCP | 10.6% | Blue |

| Pyrimidine-5-carbonitrile Derivative | TCTA | 19.8% | Green |

Data compiled from studies on related heterocyclic carbonitrile systems to illustrate potential applications. mdpi.comnih.gov

Contributions to Supramolecular Assemblies and Crystal Engineering

Crystal engineering focuses on the design and synthesis of solid-state structures with predictable properties based on an understanding of intermolecular interactions. uiowa.edu Heterocyclic compounds are excellent candidates for crystal engineering because they offer specific sites for non-covalent interactions like hydrogen bonding and π-π stacking. nih.govchemrxiv.org

Isoquinoline carbonitrile derivatives possess several key features that can be exploited to direct their assembly into ordered supramolecular structures:

Hydrogen Bonding: The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor.

π-π Stacking: The planar aromatic isoquinoline ring system can participate in π-π stacking interactions, which are crucial for organizing molecules in the solid state. chemrxiv.org

Dipole-Dipole Interactions: The strong dipole moment of the carbonitrile group can influence molecular packing.

C-H···N and C-H···O Interactions: The various C-H bonds can act as weak hydrogen bond donors to the isoquinoline nitrogen, the nitrile nitrogen, or the oxygen atoms of the methoxy groups.

By carefully selecting co-formers or modifying substituents, it is possible to guide the assembly of these molecules into specific one-, two-, or three-dimensional networks with desired topologies and potential functionalities. researchgate.net The interplay of these varied, directional intermolecular forces makes isoquinoline carbonitriles promising building blocks for the rational design of novel crystalline materials. uiowa.edu

Role in Catalyst Design and Development (e.g., Ligand for Metal Catalysis)

While direct applications of 6,7-Dimethoxyisoquinoline-4-carbonitrile as a ligand in metal catalysis are not extensively documented in publicly available research, the broader isoquinoline scaffold is a recognized privileged structure in the design of ligands for a variety of metal-catalyzed reactions. nih.gov The inherent properties of the isoquinoline core, including its nitrogen atom which can act as a coordination site for a metal center, and its rigid, planar aromatic system, make it an attractive framework for the development of novel catalysts.

The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn influences their catalytic activity and selectivity. nih.gov For instance, the dimethoxy groups at the 6 and 7 positions, as seen in the target compound, are electron-donating and can modulate the electron density at the metal center. The carbonitrile group at the 4-position is an electron-withdrawing group, which can also influence the ligand's coordination properties.

Isoquinoline derivatives have been successfully employed as ligands in various asymmetric catalytic transformations. nih.gov Axially chiral isoquinolines, for example, are utilized as catalysts or ligands in asymmetric synthesis. acs.org The development of synthetic methods to access functionalized isoquinolines is driven, in part, by their potential applications in catalysis. nih.govresearchgate.netsemanticscholar.org

Although specific data on 6,7-Dimethoxyisoquinoline-4-carbonitrile is limited, the following table summarizes the application of other isoquinoline derivatives as ligands in metal catalysis to illustrate the potential roles of this class of compounds.

Table 1: Examples of Isoquinoline Derivatives in Metal Catalysis

| Isoquinoline Derivative Type | Metal | Catalytic Reaction | Reference |

| Axially Chiral Isoquinolines | Palladium | Asymmetric Larock Isoquinoline Synthesis | acs.org |

| Isoquinoline N-oxide | Silicon | Asymmetric Allylation | acs.org |

| Chiral 8-amino-5,6,7,8-tetrahydroquinolines | Iridium | Asymmetric Hydrogenation | mdpi.com |

The research into isoquinoline-based ligands is an active area, with ongoing efforts to design and synthesize novel structures for a range of catalytic applications. researchgate.netbgu.ac.il The modular nature of isoquinoline synthesis allows for the introduction of diverse functionalities, paving the way for the creation of tailored ligands for specific catalytic processes. rsc.org The exploration of compounds like 6,7-Dimethoxyisoquinoline-4-carbonitrile and its derivatives as ligands could therefore open new avenues in the field of catalyst design and development.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 6,7-Dimethoxyisoquinoline-4-carbonitrile, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, derivatives are formed by reacting 6,7-dimethoxy-3,4-dihydroisoquinoline-1-acetonitrile with arylidenemalononitriles in acetonitrile under reflux with piperidine as a catalyst . Optimizing conditions (e.g., solvent polarity, temperature, and catalyst loading) can enhance yields. Post-synthetic modifications, such as refluxing with triethyl orthoformate or acetic anhydride, introduce functional groups (e.g., ethoxymethyleneamino or acetyl groups) .

- Key Parameters :

| Reaction Step | Conditions | Yield Range |

|---|---|---|

| Cyclocondensation | Acetonitrile, piperidine, reflux | 74–81% |

| Acetylation | Acetic anhydride/pyridine, reflux | 80–85% |

Q. Which spectroscopic techniques are most effective for characterizing 6,7-Dimethoxyisoquinoline-4-carbonitrile and its derivatives?

- Methodological Answer : Infrared (IR) spectroscopy identifies nitrile (CN, ~2200 cm⁻¹) and amine (NH, ~3300 cm⁻¹) groups. Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves methoxy (δ 3.8–4.0 ppm for OCH₃), aromatic protons (δ 6.5–8.0 ppm), and aliphatic CH₂/CH groups . Mass spectrometry (MS) confirms molecular ions and fragmentation patterns. Elemental analysis validates purity (>98% C, H, N) .

Q. How should researchers select a theoretical framework for studying this compound’s biological or chemical properties?

- Methodological Answer : Link studies to established theories, such as electronic effects (e.g., Hammett substituent constants) to predict reactivity, or molecular docking for biological activity. For example, isoquinoline derivatives often exhibit anticancer properties via intercalation or enzyme inhibition, guided by structure-activity relationship (SAR) models .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of 6,7-Dimethoxyisoquinoline-4-carbonitrile in nucleophilic additions?

- Methodological Answer : Electron-withdrawing groups (e.g., -CN, -SO₂Ar) increase electrophilicity at the carbonitrile carbon, enhancing nucleophilic attack. Steric hindrance from bulky groups (e.g., tosyl) slows reactivity. For example, 3-(Benzothiazol-2-yl) derivatives show reduced reactivity compared to unsubstituted analogs due to steric effects . Computational studies (DFT) can quantify these effects via charge distribution maps .

Q. What computational strategies can predict the compound’s reactivity in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Solvent effects are modeled using polarizable continuum models (PCM). For example, simulations of acetonitrile solvation predict stabilization of transition states in cyclocondensation reactions .

Q. How can researchers resolve discrepancies in spectral data when characterizing structurally similar derivatives?

- Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. For instance, HMBC correlations distinguish between NH (amide) and NH₂ (urea) groups in derivatives like 15f and 15g . Cross-validate with high-resolution MS (HRMS) and X-ray crystallography for ambiguous cases.

Q. What experimental designs address low reproducibility in multi-step syntheses of isoquinoline derivatives?

- Methodological Answer : Employ factorial design to test variables (temperature, catalyst ratio, solvent). For example, a 2³ factorial design can optimize the reaction of 4a-c with triethyl orthoformate by varying time (6–12 hrs), temperature (80–120°C), and molar ratios (1:1 to 1:3) . Use ANOVA to identify significant factors affecting yield.

Data Analysis and Interpretation

Q. How should researchers analyze conflicting bioactivity data across derivatives?

- Methodological Answer : Apply SAR models with multivariate regression (e.g., partial least squares) to correlate substituent descriptors (e.g., logP, molar refractivity) with activity. For example, acetylated derivatives (e.g., 5a-c) may show enhanced anti-inflammatory activity due to increased lipophilicity . Validate with dose-response assays and control for cytotoxicity.

Q. What statistical methods are appropriate for small-sample spectral datasets?

- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) to compare melting points or spectral shifts between derivatives. Bootstrap resampling estimates confidence intervals for NMR peak assignments .

Tables of Key Derivatives

| Derivative | Substituent | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Reference |

|---|---|---|---|---|

| 15d | Tosyl | 256 | 2200 (CN), 3300 (NH) | |

| 15e | Benzoyl | 210 | 2200 (CN), 1680 (CO) | |

| 17a | Benzothiazolyl | 266 | 2200 (CN), 3350 (NH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.